molecular formula C36H49N7O5 B057327 N-Carbobenzoxyleucyl-leucyl-arginine-2-naphthylamide CAS No. 112219-39-3

N-Carbobenzoxyleucyl-leucyl-arginine-2-naphthylamide

Cat. No. B057327
CAS RN: 112219-39-3
M. Wt: 659.8 g/mol
InChI Key: XRQVSPWHGQGBJH-CHQNGUEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbobenzoxyleucyl-leucyl-arginine-2-naphthylamide (z-LLR-2-NA) is a synthetic substrate that is widely used in biochemical and physiological studies. It is a tripeptide derivative that mimics the structure of natural substrates and is commonly used in enzyme assays to measure the activity of proteases.

Scientific Research Applications

Z-LLR-2-NA is used in a wide range of scientific research applications. It is commonly used as a substrate for measuring the activity of proteases, particularly serine proteases. It is also used to study the mechanisms of enzyme inhibition and to screen for potential inhibitors. In addition, N-Carbobenzoxyleucyl-leucyl-arginine-2-naphthylamide is used to study the kinetics of enzyme reactions and to determine enzyme specificity.

Mechanism of Action

Z-LLR-2-NA is a chromogenic substrate that is cleaved by proteases. The cleavage of the substrate results in the release of a chromophore, which can be detected using spectrophotometry. The rate of substrate cleavage is directly proportional to the activity of the protease. The mechanism of action of N-Carbobenzoxyleucyl-leucyl-arginine-2-naphthylamide is based on the ability of the protease to recognize and cleave the specific peptide bond within the substrate.
Biochemical and Physiological Effects
Z-LLR-2-NA has a number of biochemical and physiological effects. It is commonly used to study the activity of proteases, which play a critical role in a wide range of physiological processes, including blood clotting, inflammation, and cell signaling. In addition, N-Carbobenzoxyleucyl-leucyl-arginine-2-naphthylamide is used to study the effects of protease inhibitors, which can be used as therapeutic agents for a variety of diseases, including cancer, arthritis, and HIV.

Advantages and Limitations for Lab Experiments

Z-LLR-2-NA has several advantages for lab experiments. It is a synthetic substrate that is easy to prepare and purify. It is also highly specific for proteases, which allows for accurate measurements of enzyme activity. However, there are also limitations to using N-Carbobenzoxyleucyl-leucyl-arginine-2-naphthylamide. It is not suitable for all types of proteases, and some proteases may require different substrates for accurate measurements. In addition, N-Carbobenzoxyleucyl-leucyl-arginine-2-naphthylamide may not accurately reflect the activity of proteases in vivo, as the substrate may be processed differently in living organisms.

Future Directions

For N-Carbobenzoxyleucyl-leucyl-arginine-2-naphthylamide research include the development of new protease inhibitors and the use of N-Carbobenzoxyleucyl-leucyl-arginine-2-naphthylamide in the study of proteases in complex biological systems.

Synthesis Methods

Z-LLR-2-NA is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a solid support. The peptide chain is elongated by coupling the incoming amino acid to the carboxyl group of the previous amino acid. After the peptide chain is complete, the protecting groups are removed, and the peptide is cleaved from the solid support. The resulting peptide is then purified and characterized.

properties

CAS RN

112219-39-3

Product Name

N-Carbobenzoxyleucyl-leucyl-arginine-2-naphthylamide

Molecular Formula

C36H49N7O5

Molecular Weight

659.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(naphthalen-2-ylamino)pentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C36H49N7O5/c1-23(2)19-30(41-33(45)31(20-24(3)4)42-36(47)48-22-25-11-6-5-7-12-25)34(46)43-32(44)29(15-10-18-39-35(37)38)40-28-17-16-26-13-8-9-14-27(26)21-28/h5-9,11-14,16-17,21,23-24,29-31,40H,10,15,18-20,22H2,1-4H3,(H,41,45)(H,42,47)(H4,37,38,39)(H,43,44,46)/t29-,30-,31-/m0/s1

InChI Key

XRQVSPWHGQGBJH-CHQNGUEUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3

SMILES

CC(C)CC(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)CC(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

Other CAS RN

112219-39-3

synonyms

Cbz-Leu-Leu-Arg-2-NNp
N-carbobenzoxyleucyl-leucyl-arginine-2-naphthylamide

Origin of Product

United States

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